molecular formula C8H8Cl2O2S B1655521 Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate CAS No. 37784-66-0

Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate

Cat. No.: B1655521
CAS No.: 37784-66-0
M. Wt: 239.12
InChI Key: HLZCETFSDNZXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate is a chemical compound with the molecular formula C8H8Cl2O2S. It is a derivative of thiophene, a heterocyclic aromatic organic compound, and is characterized by the presence of two chlorine atoms and an ethyl acetate group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2,5-dichlorothiophene as the starting material.

  • Reaction Steps: The compound is synthesized through a series of reactions, including acylation and esterification

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through techniques such as recrystallization or distillation to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atoms or other functional groups in the compound.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reagents: Typical reagents for reduction include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction Products: Reduction reactions can produce compounds with fewer chlorine atoms or different functional groups.

  • Substitution Products: Substitution reactions can result in a variety of derivatives with different substituents.

Scientific Research Applications

Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of biological systems and the development of new drugs.

  • Medicine: As a precursor for pharmaceuticals and other therapeutic agents.

  • Industry: In the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, depending on the specific use case.

Comparison with Similar Compounds

  • Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate: This compound is similar but contains fluorine atoms instead of hydrogen.

  • Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate: This compound has an oxo group instead of an ethyl group.

Uniqueness: Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate is unique due to its specific combination of chlorine atoms and the ethyl acetate group, which imparts distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

ethyl 2-(2,5-dichlorothiophen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c1-2-12-7(11)4-5-3-6(9)13-8(5)10/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZCETFSDNZXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(SC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226960
Record name 3-Thiopheneacetic acid, 2,5-dichloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37784-66-0
Record name 3-Thiopheneacetic acid, 2,5-dichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37784-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiopheneacetic acid, 2,5-dichloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.